5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole
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Overview
Description
3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE is a complex organic compound that features a pyridazine ring substituted with a thiazole moiety and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE typically involves multi-step organic reactions. One common route includes:
Formation of the thiazole ring: This can be achieved by reacting 2-phenyl-4-methylthiazole with appropriate reagents under controlled conditions.
Introduction of the pyridazine ring: The thiazole derivative is then reacted with a suitable pyridazine precursor.
Attachment of the chlorofluorophenyl group: This step involves the reaction of the intermediate with 2-chloro-6-fluorobenzyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE: shares similarities with other pyridazine and thiazole derivatives, such as:
Uniqueness
The uniqueness of 3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H15ClFN3S2 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
5-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C21H15ClFN3S2/c1-13-20(28-21(24-13)14-6-3-2-4-7-14)18-10-11-19(26-25-18)27-12-15-16(22)8-5-9-17(15)23/h2-11H,12H2,1H3 |
InChI Key |
FBSCCVLTSGGJRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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